1-[3-(4-Methylbenzene-1-sulfonyl)-3-azabicyclo[3.1.0]hexan-1-yl]propan-2-one
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Overview
Description
1-[3-(4-Methylbenzene-1-sulfonyl)-3-azabicyclo[3.1.0]hexan-1-yl]propan-2-one is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of a sulfonyl group attached to a methylbenzene ring, which is further connected to an azabicyclohexane moiety. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-Methylbenzene-1-sulfonyl)-3-azabicyclo[3.1.0]hexan-1-yl]propan-2-one typically involves multiple steps, starting with the preparation of the azabicyclohexane core. This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts. The sulfonyl group is then introduced via sulfonation reactions, using reagents such as sulfonyl chlorides in the presence of a base like pyridine. The final step involves the attachment of the propan-2-one moiety, which can be accomplished through alkylation reactions using appropriate alkyl halides under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and temperature control can further optimize the synthesis process, making it more efficient and scalable.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-Methylbenzene-1-sulfonyl)-3-azabicyclo[3.1.0]hexan-1-yl]propan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, solvents such as dichloromethane or ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Secondary amines, alcohols.
Substitution: Amines, thiols derivatives.
Scientific Research Applications
1-[3-(4-Methylbenzene-1-sulfonyl)-3-azabicyclo[3.1.0]hexan-1-yl]propan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential as a biochemical probe to investigate enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[3-(4-Methylbenzene-1-sulfonyl)-3-azabicyclo[3.1.0]hexan-1-yl]propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the azabicyclohexane moiety can interact with protein structures, potentially altering their function. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-[3-(4-Methylbenzene-1-sulfonyl)-3-azabicyclo[3.1.0]hexan-1-yl]ethanone
- 1-[3-(4-Methylbenzene-1-sulfonyl)-3-azabicyclo[3.1.0]hexan-1-yl]butan-2-one
- 1-[3-(4-Methylbenzene-1-sulfonyl)-3-azabicyclo[3.1.0]hexan-1-yl]pentan-2-one
Uniqueness
1-[3-(4-Methylbenzene-1-sulfonyl)-3-azabicyclo[3.1.0]hexan-1-yl]propan-2-one stands out due to its specific combination of functional groups and its unique bicyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties further highlight its uniqueness compared to similar compounds.
Properties
CAS No. |
144365-79-7 |
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Molecular Formula |
C15H19NO3S |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
1-[3-(4-methylphenyl)sulfonyl-3-azabicyclo[3.1.0]hexan-1-yl]propan-2-one |
InChI |
InChI=1S/C15H19NO3S/c1-11-3-5-14(6-4-11)20(18,19)16-9-13-8-15(13,10-16)7-12(2)17/h3-6,13H,7-10H2,1-2H3 |
InChI Key |
UPCSKHBOFXLDDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3CC3(C2)CC(=O)C |
Origin of Product |
United States |
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